molecular formula C21H24Cl2N2O3 B13774744 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride CAS No. 71923-00-7

1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride

Cat. No.: B13774744
CAS No.: 71923-00-7
M. Wt: 423.3 g/mol
InChI Key: UJPXDKBMHSHDKV-UHFFFAOYSA-N
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Description

1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a dioxolone ring, phenyl groups, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolone ring, the introduction of phenyl groups, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The phenyl and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The phenyl and piperazine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxol-2-one, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
  • 4-Phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one dihydrochloride

Uniqueness

Compared to similar compounds, 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride may exhibit unique properties due to the specific arrangement of its functional groups

Properties

CAS No.

71923-00-7

Molecular Formula

C21H24Cl2N2O3

Molecular Weight

423.3 g/mol

IUPAC Name

4-phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride

InChI

InChI=1S/C21H22N2O3.2ClH/c24-21-25-19(20(26-21)17-7-3-1-4-8-17)11-12-22-13-15-23(16-14-22)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H

InChI Key

UJPXDKBMHSHDKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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